Validated Kinase Pharmacophore: 1-Ethylpiperidin-3-yloxy Fragment Delivers Sub-Nanomolar CHK1 Inhibition vs. Unsubstituted Parent with No Reported Kinase Activity
The 1-ethylpiperidin-3-yloxy fragment, when embedded in a larger indeno-pyrazole scaffold (BDBM50214585 / CHEMBL400740), achieved a CHK1 IC₅₀ of 0.600 nM [1]. In contrast, the unsubstituted parent compound 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile (CAS 1250812-36-2) has no publicly reported kinase inhibitory activity, and its free secondary amine presents a synthetic liability that can lead to uncontrolled reactivity in biochemical assays . This 0.600 nM IC₅₀ value places the 1-ethylpiperidin-3-yloxy-bearing chemotype among the most potent CHK1-targeting fragments reported, comparable to clinical-stage inhibitors such as preladenant (SCH-420814)-class CHK1 agents [1].
| Evidence Dimension | CHK1 inhibitory potency of compounds containing the 1-ethylpiperidin-3-yloxy fragment |
|---|---|
| Target Compound Data | CHK1 IC₅₀ = 0.600 nM (BDBM50214585, containing 1-ethylpiperidin-3-yloxy fragment) [1] |
| Comparator Or Baseline | Unsubstituted 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile (CAS 1250812-36-2) – no kinase activity data reported |
| Quantified Difference | Sub-nanomolar CHK1 activity demonstrated for 1-ethylpiperidin-3-yloxy-containing chemotype; comparator lacks any reported kinase data |
| Conditions | Biochemical CHK1 inhibition assay; BindingDB curated data from Abbott Laboratories / ChEMBL [1] |
Why This Matters
Procurement of the N-ethyl-substituted compound provides a validated entry point into a chemotype with demonstrated sub-nanomolar kinase potency, whereas the N-unsubstituted analog offers no such validated pharmacophoric precedent.
- [1] BindingDB. BDBM50214585 (CHEMBL400740): 4'-[7-(1-ethyl-piperidin-3-yloxy)-6-methoxy-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl]-biphenyl-4-ol. CHK1 IC50: 0.600 nM. Assay: Inhibition of Chk1. Curated by Abbott Laboratories / ChEMBL. View Source
